N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-3-4-5-15-31-20-8-6-7-18(16-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-14-13-17(2)25-23/h6-14,16H,3-5,15H2,1-2H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUVKJBUUPSEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 4-methylpyrimidin-2-yl group.
Coupling with phenyl and benzamide groups: The final steps involve coupling the intermediate compounds with the phenyl and benzamide groups under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Analysis
The compound’s core structure is shared with several analogs, differing in substituents on the benzamide, pyrimidine, or sulfamoyl groups. Key comparisons include:
Pharmacological and Biochemical Insights
- Enzyme Inhibition: Sulfamoyl-containing analogs (e.g., ) demonstrate carbonic anhydrase and acetylcholinesterase inhibition, with IC₅₀ values in the nanomolar range. The pentyloxy chain may improve blood-brain barrier penetration compared to polar substituents . Pyrimidine modifications (e.g., 4,6-dimethyl in ) reduce inhibitory potency against carbonic anhydrase isoforms, highlighting the importance of the 4-methyl group .
Cellular Uptake :
- Lipophilic alkoxy chains (e.g., pentyloxy) enhance cellular uptake in cancer cell lines compared to methoxy or hydroxyl groups, as seen in PI3Kα inhibitors () .
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This thiazole derivative is characterized by its unique structural features, which may contribute to its pharmacological properties. The compound's molecular formula is with a molecular weight of 212.23 g/mol.
Synthesis and Characterization
The synthesis of 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functional group modifications. Detailed synthetic routes can be found in various chemistry literature sources, showcasing its potential as a versatile building block in drug development .
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid have been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and HER2. In vitro assays revealed that certain thiazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. Thiazoles are known to interact with various enzymes, potentially modulating their activity. For example, studies suggest that similar thiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
The mechanism by which 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid exerts its biological effects is believed to involve interactions with specific molecular targets. The cyclopropylcarbonyl group may enhance the compound's binding affinity to target enzymes or receptors, thereby influencing cellular signaling pathways associated with cancer and inflammation .
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of various thiazole derivatives on MCF-7 breast cancer cells. Among these derivatives, one exhibited an IC50 value of , demonstrating potent anticancer activity comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid. The study reported significant inhibition of COX-2 activity, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What is the recommended synthetic route for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(pentyloxy)benzamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves two key steps:
Sulfamoylation: React 4-methylpyrimidin-2-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate, followed by coupling with 4-aminophenol under basic conditions (e.g., pyridine) to yield 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline .
Benzamide Formation: Activate 3-(pentyloxy)benzoic acid using carbodiimide reagents (e.g., EDCl/HOBt), then couple with the sulfamoylated aniline. Purify via column chromatography (e.g., chloroform:methanol, 3:1 v/v) and crystallize from diethyl ether .
Critical Parameters:
- Reaction temperature (0–5°C for sulfamoylation; room temperature for coupling).
- Solvent choice (DMF for coupling; chloroform/methanol for chromatography).
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign peaks for the pentyloxy chain (δ ~4.0 ppm for –OCH2–), sulfamoyl NH (δ ~10.2 ppm), and pyrimidine protons (δ ~8.3–8.5 ppm) .
- HRMS (ESI): Confirm molecular weight (calculated for C24H27N4O4S: 479.17 g/mol).
- IR Spectroscopy: Identify amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) .
- Elemental Analysis: Validate purity (>95% C, H, N, S content) .
Advanced: How can researchers optimize reaction yields during the coupling step?
Methodological Answer:
Low yields (e.g., <50%) often arise from:
- Incomplete Activation: Use fresh EDCl/HOBt to stabilize the activated carboxylic acid intermediate.
- Competitive Side Reactions: Add molecular sieves to absorb water and suppress hydrolysis .
- Solvent Polarity: Replace DMF with dichloromethane for less polar intermediates to reduce byproduct formation .
Case Study:
In analogous sulfonamide-benzamide syntheses, optimizing stoichiometry (1.2:1 acid-to-amine ratio) increased yields from 33% to 48% .
Advanced: What computational strategies predict the compound’s binding affinity to PD-L1 or similar targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to dock the compound into PD-L1’s crystal structure (PDB ID: 5J8O). Focus on key residues (e.g., Tyr56, Asp122) .
Molecular Dynamics (MD): Run 100-ns simulations in AMBER to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
Binding Free Energy: Calculate ΔG using MM-PBSA to rank affinity compared to known inhibitors (e.g., compound 30 in ).
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- PD-L1 Inhibition: Competitive ELISA with recombinant PD-L1 protein (IC50 determination) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., PC-3, MCF7) at 10 μM .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
Data Interpretation:
50% inhibition in ELISA suggests therapeutic potential; IC50 <1 μM is considered potent .
Advanced: How do structural modifications (e.g., substituents on the benzamide ring) affect bioactivity?
Methodological Answer:
SAR Insights from Analogues:
Design Strategy:
Introduce electron-withdrawing groups (e.g., –CF3) on the benzamide ring to enhance target binding .
Advanced: What analytical methods detect and quantify synthetic impurities?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to resolve unreacted starting materials and byproducts .
- LC-MS: Identify impurities via molecular ion peaks (e.g., m/z 479 for parent; m/z 465 for dealkylated byproduct) .
- NMR Spiking: Add pure reference standard to reaction crude to confirm impurity identity .
Basic: What stability protocols are recommended for long-term storage?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (degradants <5%) .
Advanced: How can in vivo pharmacokinetic (PK) profiling be optimized for this compound?
Methodological Answer:
Dosing: Administer 10 mg/kg intravenously (IV) in murine xenograft models.
Plasma Sampling: Collect at 0.5, 2, 6, 12, 24 h post-dose; quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
Toxicity: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Key Metrics:
- Half-life (t1/2) >4 h suggests suitability for oral dosing.
- AUC0–24 >500 ng·h/mL indicates therapeutic relevance.
Advanced: What contradictions exist in reported biological data for similar compounds, and how can they be resolved?
Methodological Answer:
Example Contradiction:
- Compound 31 in showed anti-proliferative activity against MCF7 but not PC-3, while compound 4 was active in PC-3.
Resolution Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
